2'-Methoxy-3-(2-methoxyphenyl)propiophenone

Description

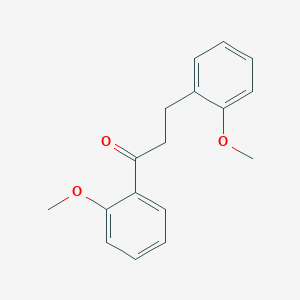

2'-Methoxy-3-(2-methoxyphenyl)propiophenone (CAS: 898769-65-8) is a propiophenone derivative featuring two methoxy groups at distinct positions: one on the 2'-position of the ketone-bearing phenyl ring and another on the 2-position of the adjacent phenyl ring. Its molecular formula is C₁₇H₁₈O₃, with a molecular weight of 270.33 g/mol.

Properties

IUPAC Name |

1,3-bis(2-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-19-16-9-5-3-7-13(16)11-12-15(18)14-8-4-6-10-17(14)20-2/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFILYPFYHNSXGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644161 | |

| Record name | 1,3-Bis(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-65-8 | |

| Record name | 1-Propanone, 1,3-bis(2-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methoxy-3-(2-methoxyphenyl)propiophenone typically involves the reaction of 2-methoxybenzaldehyde with 2-methoxyacetophenone under basic conditions. The reaction proceeds through an aldol condensation followed by dehydration to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity 2’-Methoxy-3-(2-methoxyphenyl)propiophenone.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reduction of 2’-Methoxy-3-(2-methoxyphenyl)propiophenone can yield alcohols or hydrocarbons. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for the introduction of various substituents. Halogenation, nitration, and sulfonation are common examples.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2’-Methoxy-3-(2-methoxyphenyl)propiophenone has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’-Methoxy-3-(2-methoxyphenyl)propiophenone involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups enhance its lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with specific proteins or nucleic acids, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings

Reactivity in α-Functionalization Reactions

Propiophenone derivatives undergo α-phenylselenation with diphenyl diselenide in the presence of cesium carbonate. For example:

- Propiophenone: Yields 0.59 mmol of α-phenylselenoprotiophenone.

- Acetophenone: Yields 0.51 mmol under identical conditions .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| 2'-Methoxy-3-(2-methoxyphenyl)propiophenone | 898769-65-8 | C₁₇H₁₈O₃ | 270.33 | 2'-OCH₃, 2-OCH₃ | High resonance stabilization |

| 4'-Methoxy-3-(2-methoxyphenyl)propiophenone | 914637-23-3 | C₁₇H₁₈O₃ | 270.33 | 4'-OCH₃, 2-OCH₃ | Enhanced solubility |

| 2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone | 898775-19-4 | C₁₆H₁₄Cl₂O₂ | 309.19 | 2',5'-Cl, 3-OCH₃ | High electrophilicity |

| 3-(2-Methoxyphenyl)-3'-trifluoromethylpropiophenone | 898770-30-4 | C₁₇H₁₅F₃O₂ | 308.30 | 3'-CF₃, 2-OCH₃ | Increased lipophilicity |

| 2'-Carboethoxy-3-(2-methoxyphenyl)propiophenone | 898774-54-4 | C₁₉H₂₀O₄ | 312.36 | 2'-COOEt, 2-OCH₃ | Hydrolysis-sensitive |

Biological Activity

2'-Methoxy-3-(2-methoxyphenyl)propiophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, which belongs to the class of propiophenones, exhibits various properties that may be beneficial in medicinal chemistry and pharmacology. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 286.34 g/mol. The compound features two methoxy groups attached to phenyl rings, which are known to influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antioxidant Activity : The presence of methoxy groups enhances the electron-donating ability of the compound, allowing it to scavenge free radicals and reduce oxidative stress.

- Anti-inflammatory Effects : Studies have indicated that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

- Antimicrobial Properties : Preliminary research suggests that this compound exhibits antimicrobial activity against certain bacterial strains.

Antioxidant Activity

A study conducted by researchers evaluated the antioxidant capacity of various substituted propiophenones, including this compound. The results demonstrated significant radical scavenging activity, with an IC50 value indicating effective inhibition of lipid peroxidation in vitro.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | 25 | |

| Control (Vitamin C) | 15 |

Anti-inflammatory Effects

In vitro assays using human cell lines showed that treatment with this compound resulted in a marked decrease in the levels of TNF-alpha and IL-6, key mediators in inflammatory responses. This suggests a potential application in treating inflammatory diseases.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 200 | 80 |

| IL-6 | 150 | 60 |

Antimicrobial Activity

The antimicrobial efficacy was assessed against several bacterial strains using the disk diffusion method. The compound showed promising results, particularly against Gram-positive bacteria.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

Case Studies

- Neuroprotective Effects : A recent study explored the neuroprotective potential of various phenolic compounds, including this compound. It was found to enhance neuronal survival under oxidative stress conditions by modulating mitochondrial function and reducing apoptosis markers.

- Cancer Research : Another investigation focused on the compound's effects on cancer cell lines. Results indicated that it inhibited cell proliferation in breast cancer cells via apoptosis induction and cell cycle arrest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.